molecular formula C10H15BrClNO2 B13119395 1-(2-Bromo-3,4-dimethoxyphenyl)-N-methylmethanamine hydrochloride

1-(2-Bromo-3,4-dimethoxyphenyl)-N-methylmethanamine hydrochloride

Katalognummer: B13119395
Molekulargewicht: 296.59 g/mol
InChI-Schlüssel: DRQMWXNAUWWAEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromo-3,4-dimethoxyphenyl)-N-methylmethanamine hydrochloride is a chemical compound with the molecular formula C10H15BrClNO2 It is a derivative of phenethylamine and contains bromine and methoxy functional groups

Vorbereitungsmethoden

The synthesis of 1-(2-Bromo-3,4-dimethoxyphenyl)-N-methylmethanamine hydrochloride typically involves the bromination of 3,4-dimethoxyphenylacetonitrile followed by methylation and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of bromine in acetic acid for the bromination step, and methyl iodide in the presence of a base for the methylation step. The final product is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-(2-Bromo-3,4-dimethoxyphenyl)-N-methylmethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as thiols, amines, or cyanides under appropriate conditions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and methanol, as well as catalysts such as palladium on carbon for hydrogenation reactions.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-3,4-dimethoxyphenyl)-N-methylmethanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-3,4-dimethoxyphenyl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The exact pathways and molecular targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

1-(2-Bromo-3,4-dimethoxyphenyl)-N-methylmethanamine hydrochloride can be compared with other similar compounds, such as:

    2-(2-Bromo-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride: This compound has a similar structure but differs in the position of the bromine atom and the presence of an ethyl group instead of a methyl group.

    4-Bromo-2,5-dimethoxyphenethylamine: This compound is another phenethylamine derivative with bromine and methoxy groups but differs in the position of these groups on the aromatic ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H15BrClNO2

Molekulargewicht

296.59 g/mol

IUPAC-Name

1-(2-bromo-3,4-dimethoxyphenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C10H14BrNO2.ClH/c1-12-6-7-4-5-8(13-2)10(14-3)9(7)11;/h4-5,12H,6H2,1-3H3;1H

InChI-Schlüssel

DRQMWXNAUWWAEF-UHFFFAOYSA-N

Kanonische SMILES

CNCC1=C(C(=C(C=C1)OC)OC)Br.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.